

Phorate-Oxon: A Technical Assessment of Groundwater Contamination Potential

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Compound of Interest

Compound Name: PHORATE-OXON

Cat. No.: B1209986

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Executive Summary

Phorate-oxon, a potent cholinesterase inhibitor, is the oxidative metabolite of the organophosphate insecticide phorate. While phorate itself undergoes degradation in the environment, the formation of **phorate-oxon** and its subsequent transformation products, **phorate-oxon** sulfoxide and **phorate-oxon** sulfone, presents a significant concern for environmental and human health, particularly regarding the contamination of groundwater resources. This technical guide provides a comprehensive overview of the physicochemical properties, environmental fate, and toxicological significance of **phorate-oxon**, with a specific focus on its potential to leach into groundwater. The information is compiled from various scientific studies and regulatory assessments to support research and development efforts in environmental science and toxicology.

Physicochemical Properties of Phorate and its Oxon Metabolite

The potential for a chemical to contaminate groundwater is largely dictated by its inherent physical and chemical properties. Key parameters such as water solubility, soil sorption coefficient (K_{oc}), and persistence (half-life) determine its mobility and longevity in the subsurface environment. While data specifically for **phorate-oxon** is less abundant in publicly

available literature compared to its parent compound, phorate, the properties of phorate and its other metabolites provide crucial insights into the potential behavior of **phorate-oxon**.

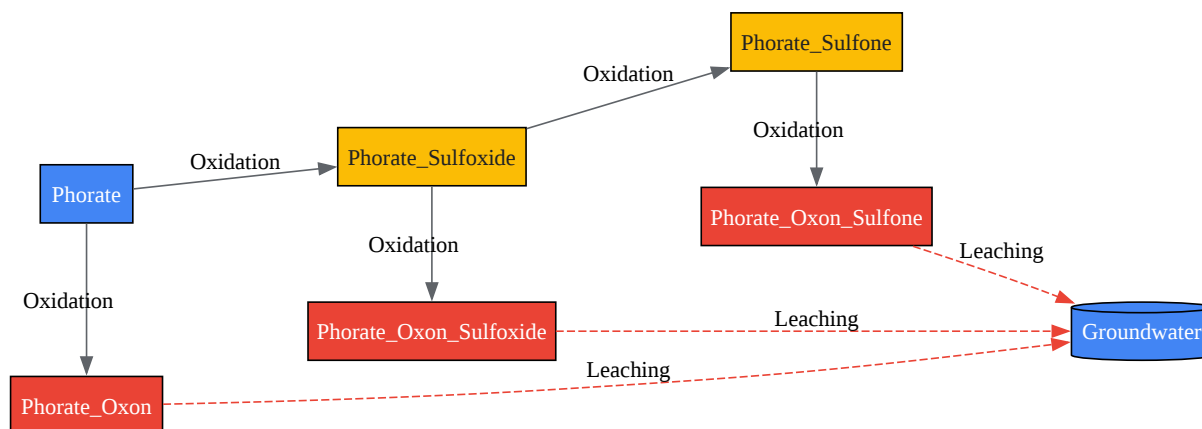
Property	Phorate	Phorate-Oxon	Reference(s)
Molecular Formula	C7H17O2PS3	C7H17O3PS2	[1]
Molecular Weight	260.39 g/mol	244.3 g/mol (approx.)	[2]
Water Solubility	50 mg/L	Completely soluble	[1][3]
LogP (Octanol-Water Partition Coefficient)	-	-0.54 at 25 °C	[1]
Vapor Pressure	0.00084 mmHg at 68°F (20°C)	-	[2]
Hydrolysis Half-life (t½)	2.36 days (pH 5), 2.47 days (pH 7), 2.08 days (pH 9) at 25°C	-	[4]
Soil Degradation Half-life (t½)	3 days (sandy loam)	-	[5]

Note: The provided data for **phorate-oxon** is limited. Its high water solubility and low LogP suggest a higher potential for mobility in soil compared to the parent compound. The "-" indicates data not readily available in the reviewed sources.

Environmental Fate and Transport

The transformation of phorate in the environment is a critical factor in assessing groundwater contamination risk. Phorate is rapidly oxidized in soil and plants to form phorate sulfoxide and phorate sulfone.[5] These transformation products can then be further oxidized to their respective oxons, including **phorate-oxon**, **phorate-oxon** sulfoxide, and **phorate-oxon** sulfone.[6] These oxon metabolites are often more toxic than the parent compound.[3]

The following diagram illustrates the principal transformation pathways of phorate in the environment, highlighting the formation of **phorate-oxon** and its subsequent metabolites.



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Caption: Environmental transformation pathway of phorate to **phorate-oxon** and its potential leaching to groundwater.

Studies have indicated that while phorate itself may degrade relatively quickly, its metabolites, including the sulfoxide and sulfone, are more persistent.[5] The high water solubility of **phorate-oxon** suggests that it would have a high potential for mobility in the soil column and could readily leach into groundwater if not degraded or sorbed to soil particles. The U.S. Environmental Protection Agency (EPA) has expressed concern over the estimated concentrations of phorate and its metabolites (sulfoxide and sulfone) in groundwater, which have been shown to exceed drinking water levels of comparison in modeling studies.[7][8]

Experimental Protocols for Detection and Quantification

Accurate assessment of **phorate-oxon** in environmental samples is crucial for risk assessment. Various analytical methods have been developed for the detection and quantification of phorate and its metabolites in water and soil.

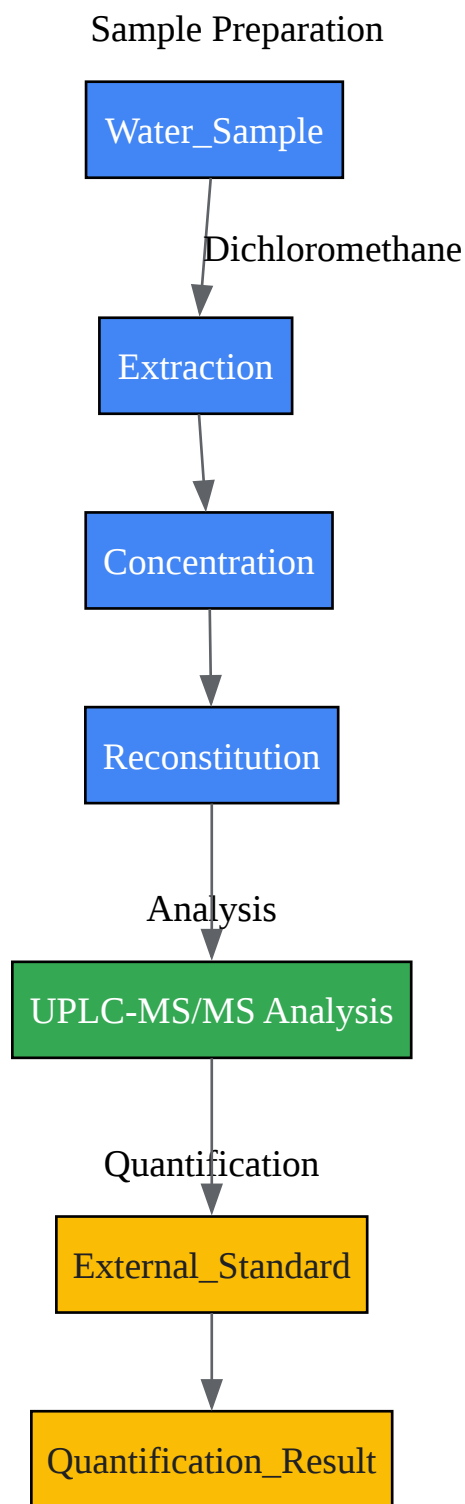
Water Sample Analysis

Method: Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is suitable for the determination of phorate and its metabolites in water.^[9]

- Sample Preparation:
 - Water samples are extracted with dichloromethane.
 - The organic layer is separated and concentrated.
 - The residue is reconstituted in a suitable solvent for analysis.
- Instrumentation:
 - UPLC system coupled to a tandem mass spectrometer.
- Quantification:
 - External standard method is used for quantification.^[9]
- Performance:
 - Good linear relationships are typically observed in the low ng/mL range.^[9]
 - Limits of detection (LOD) can be as low as 2 ng/L, with limits of quantification (LOQ) around 5 ng/L.^[9]
 - Recoveries generally range from 73.2% to 85.9%.^[9]

The following workflow diagram illustrates the key steps in the analysis of water samples for **phorate-oxon**.



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Caption: Experimental workflow for the analysis of **phorate-oxon** in water samples.

Soil Sample Analysis

Method: Gas Chromatography with Flame Photometric Detection (GC-FPD)

This method is suitable for the determination of organophosphate pesticides, including phorate and its metabolites, in soil.

- Sample Preparation:
 - Soil samples are extracted with an appropriate solvent, such as a mixture of acetone and water.
 - The extract is partitioned with a non-polar solvent like n-hexane.
 - The extract is cleaned up using solid-phase extraction (SPE) cartridges.
- Instrumentation:
 - Gas chromatograph equipped with a flame photometric detector (FPD), which is selective for phosphorus-containing compounds.
- Quantification:
 - Internal or external standard calibration is used.

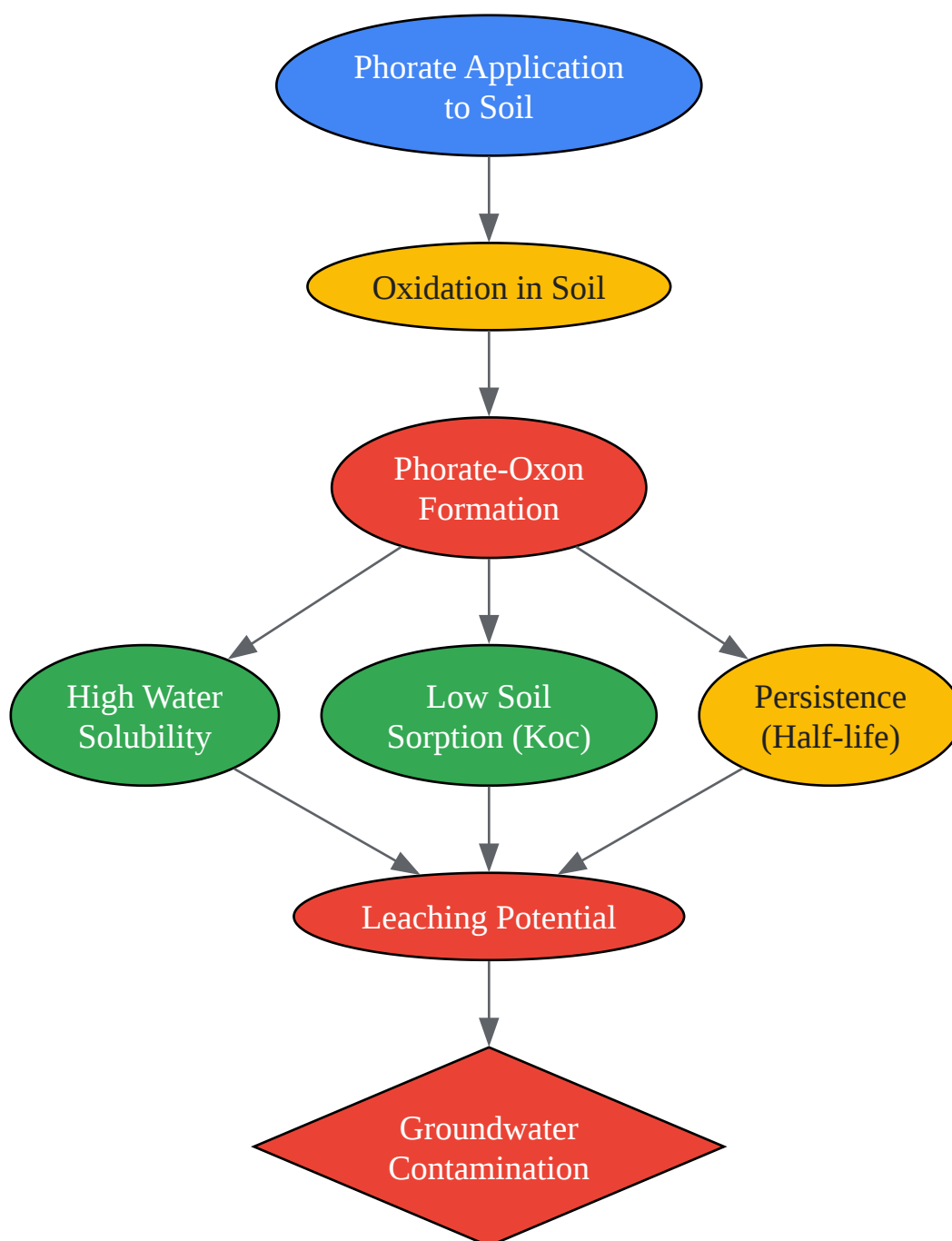
Potential for Groundwater Contamination

The potential for **phorate-oxon** to contaminate groundwater is a function of its formation rate from phorate, its persistence in the soil, and its mobility.

- Formation: Phorate is known to oxidize to **phorate-oxon**.^[10] This transformation can occur in soil, facilitated by microbial activity.
- Persistence: While the half-life of phorate can be relatively short, its metabolites, including the sulfoxide and sulfone forms which are precursors to their respective oxons, are more persistent.^[5] The persistence of **phorate-oxon** itself is a critical data gap that requires further investigation.

- Mobility: The high water solubility and low octanol-water partition coefficient of **phorate-oxon** strongly suggest a high potential for leaching through the soil profile and into groundwater.^[1] Leaching is more likely in soils with low organic matter content and high permeability, such as sandy soils.

The following diagram illustrates the logical relationship between the properties of **phorate-oxon** and its groundwater contamination potential.



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Caption: Logical relationship of factors contributing to **phorate-oxon**'s groundwater contamination potential.

Conclusion and Recommendations

The available evidence strongly suggests that **phorate-oxon**, due to its formation from the widely used insecticide phorate and its inherent physicochemical properties, poses a significant potential for groundwater contamination. Its high water solubility and likely low soil sorption indicate a high mobility in the subsurface environment. While the parent compound, phorate, may degrade relatively quickly, the persistence of its oxon and other metabolites remains a key area of concern.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:


- **Further Research:** There is a critical need for more quantitative data on the soil sorption coefficient (Koc) and degradation half-life of **phorate-oxon** under various soil and environmental conditions.
- **Monitoring:** Regular monitoring of groundwater in agricultural areas where phorate has been historically used is essential to assess the extent of contamination by **phorate-oxon** and its related metabolites.
- **Toxicological Assessment:** Continued research into the chronic toxicity and potential health effects of low-level exposure to **phorate-oxon** through drinking water is warranted.
- **Remediation Strategies:** Development of effective remediation technologies for the removal of **phorate-oxon** and other polar organophosphate metabolites from contaminated water sources should be a priority.

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